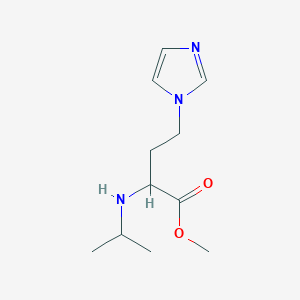

Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate

Description

Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with an imidazole ring and an isopropylamino group.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 4-imidazol-1-yl-2-(propan-2-ylamino)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)4-6-14-7-5-12-8-14/h5,7-10,13H,4,6H2,1-3H3 |

InChI Key |

MUUTVEBRDIHDFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CCN1C=CN=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Imidazole or imidazole derivatives as the heterocyclic core.

- Suitable butanoate precursors, often alpha-substituted amino acids or their derivatives.

- Isopropylamine or related amines for the introduction of the isopropylamino group.

- Methylating agents or esterification reagents for methyl ester formation.

- Catalysts and solvents tailored to each step, such as acid or base catalysts, polar aprotic solvents, etc.

Stepwise Synthesis Outline

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution or coupling | Attachment of imidazole ring to 4-position of butanoate backbone | Reflux in polar solvents like dimethylformamide; base catalysts |

| 2 | Amination | Introduction of isopropylamino group at 2-position via substitution or reductive amination | Mild heating, use of isopropylamine, possibly with reducing agents |

| 3 | Esterification | Formation of methyl ester from carboxylic acid or acid derivative | Acid catalysis (e.g., sulfuric acid) or use of methylating agents like diazomethane |

| 4 | Purification | Chromatographic separation (e.g., silica gel column chromatography) | Use of appropriate eluents for optimal separation |

Example Synthetic Route

One plausible synthetic route, inferred from related imidazole butanoate derivatives, is:

- Start with 4-(1H-imidazol-1-yl)butanoic acid or its activated derivative (e.g., acid chloride).

- React with isopropylamine under controlled temperature to form the 2-(isopropylamino) substitution via nucleophilic attack.

- Convert the acid to the methyl ester by treatment with methanol in the presence of an acid catalyst.

- Purify the final product using chromatographic techniques to achieve high purity (>98%).

Reaction Conditions Impact

- Temperature: Elevated temperatures (50–100 °C) favor substitution reactions but must be optimized to avoid decomposition.

- Solvent: Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Catalysts: Acid or base catalysts improve esterification and substitution efficiency.

- Purification: Chromatography is essential due to possible side products and to ensure compound purity for pharmaceutical applications.

Research Findings and Data Summary

| Parameter | Value/Description | Source/Notes |

|---|---|---|

| Molecular Formula | C11H19N3O2 | Standard molecular formula for the compound |

| Molecular Weight | 225.29 g/mol | Calculated from molecular formula |

| Purity | ≥98% (post purification) | Achieved via chromatographic methods |

| Log P (Partition Coefficient) | ~0.7 | Indicates moderate lipophilicity |

| Total Polar Surface Area | ~70 Ų | Reflects potential for hydrogen bonding and solubility |

| Number of Rotatable Bonds | 6 | Suggests molecular flexibility |

| Common Hazards | Irritant (H302, H315, H319, H335) | Safety considerations during synthesis |

Notes on Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of imidazole protons, methyl ester group, and isopropylamino substitution.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: Identifies functional groups such as ester carbonyl and amine.

- Chromatography (HPLC, TLC): Assesses purity and monitors reaction progress.

The preparation of this compound involves a multi-step synthetic approach focusing on the selective introduction of the imidazole ring and isopropylamino group onto a butanoate scaffold, followed by methyl ester formation. Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence the yield and purity. Purification by chromatographic methods is essential to obtain a product suitable for pharmaceutical research.

This compound's synthesis aligns with general methodologies for imidazole-containing amino acid derivatives and requires careful optimization to balance reactivity and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include imidazole N-oxides.

Reduction: The primary alcohol derivative of the ester group.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized in numerous ways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole structure, which is similar to histidine, an amino acid involved in many biological processes.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities such as antifungal, antibacterial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

Industrially, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The isopropylamino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure combines three key functional groups:

- Imidazole ring : Enhances hydrogen bonding and π-π interactions, common in bioactive molecules.

- Methyl ester : Modulates lipophilicity and metabolic stability.

Table 1: Comparison of Structural Features

Key Observations :

Physicochemical Properties

Table 2: Solubility and Stability

*Inferred from pharmacopeial standards for structurally related amines .

Key Observations :

- The target compound’s ester group may reduce aqueous solubility compared to hydroxylated analogs but improve membrane permeability.

- Its pH profile aligns with pharmacopeial criteria for injectable formulations, suggesting compatibility with physiological conditions .

Biological Activity

Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate, with CAS number 1341916-67-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C12H18N4O2

- Molecular Weight : 226.29 g/mol

- Purity : Typically ≥ 98% in commercial preparations.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with imidazole moieties often exhibit activity against a range of pathogens and may influence enzyme functions.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that imidazole derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | 50 µM | |

| CYP51 Inhibition | Trypanosoma cruzi | 52 nM | |

| Cytotoxicity | HeLa cells | CC50 > 50 µM | |

| Anti-inflammatory | In vitro models | Not specified |

Case Study 1: Antiparasitic Activity

A study focusing on the antiparasitic properties of similar imidazole derivatives found that modifications in the side chains significantly impacted their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. This compound demonstrated promising activity with low micromolar inhibition rates, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit CYP51, a key enzyme in sterol biosynthesis in various organisms. The results indicated that the compound could effectively inhibit this enzyme at nanomolar concentrations, supporting its role as a potential therapeutic agent for diseases linked to sterol metabolism .

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, preliminary assessments suggest that while it exhibits cytotoxic effects at high concentrations (CC50 > 50 µM), it remains relatively safe for human cells at lower doses . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the most efficient synthetic pathways for Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and amine coupling. Key steps include:

- Imidazole activation : Use of reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate coupling between the imidazole and butanoate backbone .

- Amine functionalization : The isopropylamino group can be introduced via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under controlled pH (~5–6) .

- Esterification : Methyl ester formation via acid-catalyzed reactions (e.g., H2SO4 in methanol) .

Optimization : Temperature (often 0–25°C for sensitive steps), solvent polarity (DMF for polar intermediates, dichloromethane for non-polar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for yield improvement .

Q. How can the crystal structure of this compound be determined, and what software is recommended?

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : Employ direct methods in SHELXS or SHELXD for initial phase determination .

- Refinement : SHELXL is preferred for small-molecule refinement, utilizing least-squares minimization against and validating with R-factor convergence (<5%) .

- Validation : Check for disorder (e.g., imidazole ring orientation) using PLATON or Olex2 .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- NMR :

- IR : Confirm ester C=O stretch (~1740 cm) and N-H bend (~1600 cm) .

- MS : ESI-MS for molecular ion [M+H]+; fragmentation patterns (e.g., loss of methyl ester) validate structure .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and which targets are plausible?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Imidazole’s nitrogen atoms often coordinate with metal ions (e.g., Zn) in active sites .

- DFT calculations : Gaussian 09 can optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic regions (e.g., ester group reactivity) .

- ADMET prediction : SwissADME or ADMETLab2.0 assess bioavailability (LogP ~2–3 optimal) and toxicity (imidazole derivatives may inhibit CYP450) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity or stability results)?

- Reproducibility checks : Validate synthesis protocols (e.g., purity via HPLC >95%) and biological assays (IC50 triplicates) .

- Data triangulation : Cross-reference NMR, X-ray, and computational data to confirm stereochemistry. For example, axial vs. equatorial imidazole orientation affects solubility .

- Meta-analysis : Compare with structurally related compounds (e.g., 2-amino-4-(1H-imidazol-1-yl)butanoic acid) to identify trends in stability under acidic conditions .

Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation products are expected?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor via LC-MS:

- Ester hydrolysis to carboxylic acid (major product at pH >7) .

- Imidazole ring oxidation (e.g., hydroxylation at C-4 in presence of H2O2) .

- Thermal stability : TGA/DSC analysis reveals decomposition onset (~200°C for methyl esters) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.